![molecular formula C19H20O4 B14196284 3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) CAS No. 839716-61-9](/img/structure/B14196284.png)
3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is an organic compound characterized by the presence of two oxirane (epoxide) groups attached to a propane-2,2-diyl core, which is further connected to two phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) involves the interaction of its epoxide groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in cross-linking and stabilization applications .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(propane-1,2-diol): Similar structure but with hydroxyl groups instead of epoxide rings.
4,4’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ester groups instead of epoxide rings.
Uniqueness
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is unique due to its dual epoxide functionality, which imparts high reactivity and versatility in chemical synthesis and industrial applications. Its ability to form stable cross-linked networks makes it particularly valuable in the production of advanced materials .
Propiedades
Número CAS |
839716-61-9 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-[4-[2-[4-(3-hydroxyoxiran-2-yl)phenyl]propan-2-yl]phenyl]oxiran-2-ol |
InChI |
InChI=1S/C19H20O4/c1-19(2,13-7-3-11(4-8-13)15-17(20)22-15)14-9-5-12(6-10-14)16-18(21)23-16/h3-10,15-18,20-21H,1-2H3 |
Clave InChI |
NAXJDIFFRIWSRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C2C(O2)O)C3=CC=C(C=C3)C4C(O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


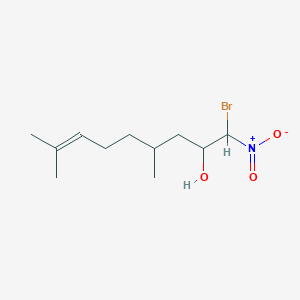
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
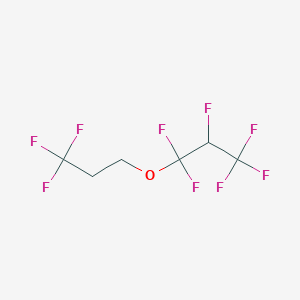
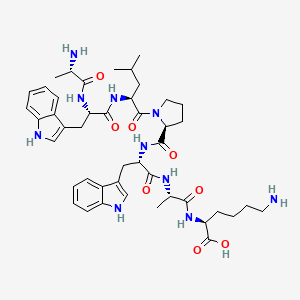
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)

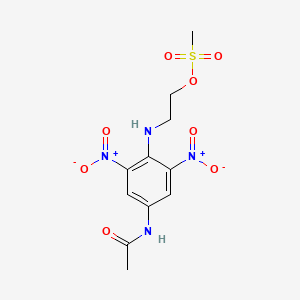
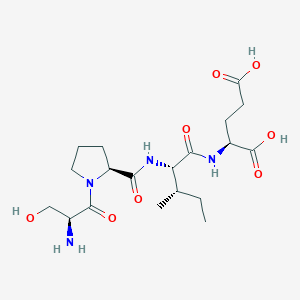

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)

